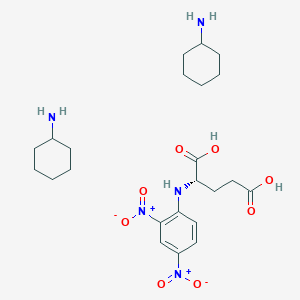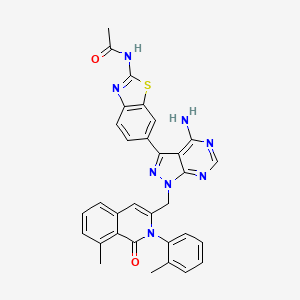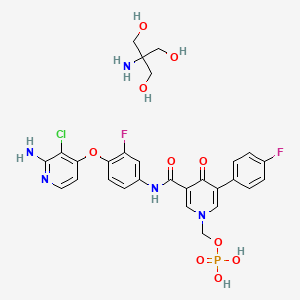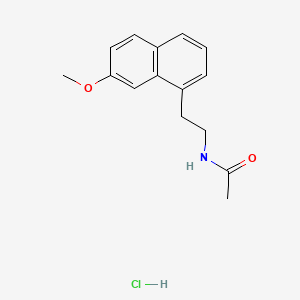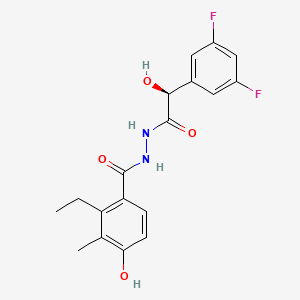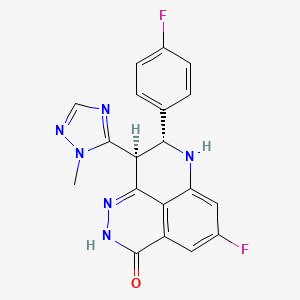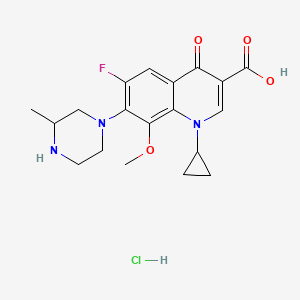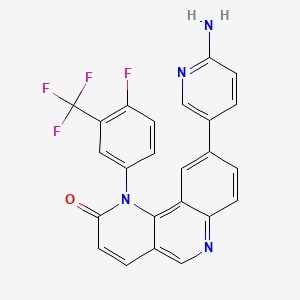
6-O-α-マルトシル-β-シクロデキストリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-O-α-maltosyl-β cyclodextrin (Mal-βCD) is a cellular cholesterol modifier which can form soluble inclusion complex with cholesterol and is much less cytotoxic to human erythrocytes and Caco-2 cells; a cyclodextrin derivative.IC50 value:Target:Mal-βCD removes cellular cholesterol forming inclusion complexes, while Mal-βCD-induced lack of cellular cholesterol was replenished by the addition of CLM without cytotoxicity. Cholesterol reduction by Mal-βCD abolishes the mRNA and protein expression of ABCA1 and ABCG1, but not of P-gp.
科学的研究の応用
ニーマン・ピック病C型の治療薬
6-O-α-マルトシル-β-シクロデキストリン: は、ニーマン・ピック病C型(NPC)に対する潜在的な治療薬として評価されています {svg_1}。NPCは、細胞内コレステロール輸送の機能不全を特徴とするまれなリソソーム蓄積症であり、進行性神経変性と肝腫大を引き起こします。注射剤としての化合物の物理化学的特性が評価され、溶解度分析と二次元プロトン核磁気共鳴分光法により、遊離コレステロールとの分子間相互作用が研究されました。
チロシンエナンチオマーの選択的キラル認識
この化合物は、黒リンナノシートの表面に固定化され、チロシンエナンチオマーの選択的キラル認識に使用されています {svg_2}。この新しいキラルセンシングプラットフォームは、L-チロシンとD-チロシンの電気化学的認識を可能にし、キラル化合物の同定のための医学およびバイオテクノロジーにおいて重要です。
コレステロール包接錯体研究
6-O-α-マルトシル-β-シクロデキストリン: は、細胞内コレステロールレベルに対するコレステロール包接錯体の影響を評価するために使用されています {svg_3}。このアプリケーションは、コレステロールが細胞内でどのように相互作用するかを理解するために重要であり、コレステロール関連疾患の管理に関する洞察につながる可能性があります。
カテキンとエピカテキンのエナンチオ分離
この化合物は、カテキンとエピカテキンのエナンチオ分離に使用されています {svg_4}。これらは、茶葉を含むさまざまな植物に見られる重要なフラボノイドであり、強力な抗酸化作用を有しています。これらのエナンチオマーを分離する能力は、製薬および栄養補助食品の用途において重要です。
作用機序
Target of Action
The primary target of 6-O-alpha-Maltosyl-beta-cyclodextrin (also known as 6-O-alpha-D-Maltosyl-beta-cyclodextrin) is cellular cholesterol . This compound acts as a cellular cholesterol modifier .
Mode of Action
6-O-alpha-Maltosyl-beta-cyclodextrin interacts with its target by forming a soluble inclusion complex with cholesterol . This interaction effectively extracts cholesterol from cells .
Biochemical Pathways
The compound’s interaction with cholesterol affects the cholesterol trafficking pathway within cells . The reduction in cellular cholesterol triggered by 6-O-alpha-Maltosyl-beta-cyclodextrin is restored through the introduction of a cholesterol/6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complex, which replenishes the cholesterol levels without inducing cytotoxicity .
Result of Action
The primary molecular effect of 6-O-alpha-Maltosyl-beta-cyclodextrin’s action is the removal of cholesterol from cells and the subsequent restoration of cellular cholesterol levels . This can lead to changes in the expression of certain proteins, such as ABCA1 and ABCG1 .
Action Environment
The action, efficacy, and stability of 6-O-alpha-Maltosyl-beta-cyclodextrin can be influenced by various environmental factors. For instance, the compound has been used to create a chiral sensing platform for the selective electrochemical recognition of tyrosine enantiomers . This suggests that the compound’s action can be influenced by the presence of specific molecules in its environment.
生化学分析
Biochemical Properties
6-O-alpha-Maltosyl-beta-cyclodextrin interacts with cholesterol, forming soluble inclusion complexes . This interaction with cholesterol plays a significant role in biochemical reactions, particularly those involving cellular cholesterol homeostasis .
Cellular Effects
The effects of 6-O-alpha-Maltosyl-beta-cyclodextrin on cells are primarily related to its ability to modify cellular cholesterol levels . By forming inclusion complexes with cholesterol, it can effectively remove cholesterol from cells . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 6-O-alpha-Maltosyl-beta-cyclodextrin exerts its effects by binding to cholesterol and forming soluble inclusion complexes . This interaction can lead to changes in gene expression and potentially influence the activity of enzymes and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-O-alpha-Maltosyl-beta-cyclodextrin can change over time. For instance, the removal of cellular cholesterol by 6-O-alpha-Maltosyl-beta-cyclodextrin can be replenished by the addition of a cholesterol/6-O-alpha-Maltosyl-beta-cyclodextrin inclusion complex without causing cytotoxicity .
Metabolic Pathways
6-O-alpha-Maltosyl-beta-cyclodextrin is involved in the metabolic pathway related to cholesterol homeostasis . It interacts with cholesterol to form soluble inclusion complexes, which can influence metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of 6-O-alpha-Maltosyl-beta-cyclodextrin within cells and tissues are likely related to its interactions with cholesterol
特性
IUPAC Name |
(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-10-[[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5,15,20,25,30,35-hexakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H90O45/c55-1-10-19(63)20(64)29(73)47(83-10)92-38-11(2-56)84-46(30(74)21(38)65)82-9-18-45-28(72)37(81)54(91-18)98-44-17(8-62)89-52(35(79)26(44)70)96-42-15(6-60)87-50(33(77)24(42)68)94-40-13(4-58)85-48(31(75)22(40)66)93-39-12(3-57)86-49(32(76)23(39)67)95-41-14(5-59)88-51(34(78)25(41)69)97-43-16(7-61)90-53(99-45)36(80)27(43)71/h10-81H,1-9H2/t10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46+,47-,48?,49-,50-,51-,52-,53-,54-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFSFPJHBIGWPMD-PBVGKYIBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C4C(C(C(O3)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O4)C(C1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)OC[C@@H]3[C@@H]4[C@@H]([C@H]([C@H](O3)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O4)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)O)O)CO)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H90O45 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1459.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin influence its inclusion complex formation compared to non-branched beta-cyclodextrin?
A: Research indicates that the branched structure of 6-O-alpha-Maltosyl-beta-cyclodextrin significantly impacts its ability to form inclusion complexes, especially with geometric isomers. Studies demonstrate that this branched cyclodextrin exhibits selectivity towards cis isomers of compounds like estradiol, retinoic acid, and glycyrrhetinic acid, while demonstrating a preference for trans isomers of molecules like citral and quinine []. This selectivity is attributed to the specific spatial arrangements arising from the branched maltosyl groups attached to the beta-cyclodextrin core, influencing the fit and binding affinity of guest molecules. In contrast, non-branched beta-cyclodextrin displays less pronounced selectivity towards geometric isomers.
Q2: What unique enzymatic properties does the glycogen-debranching enzyme from Sulfolobus shibatae possess, and how can these properties be utilized in the modification of starch?
A: The glycogen-debranching enzyme (SSGDE) from the hyperthermophilic archaeon Sulfolobus shibatae exhibits a distinct dual functionality, acting as both an amylo-1,6-glucosidase and an alpha-1,4-glucanotransferase []. This unique characteristic allows it to efficiently hydrolyze branch points in starch and transfer maltooligosyl residues. SSGDE effectively hydrolyzes pullulan into maltotriose and converts 6-O-alpha-Maltosyl-beta-cyclodextrin into maltose and beta-cyclodextrin []. This dual functionality makes SSGDE a promising candidate for industrial applications, particularly in starch modification. Its ability to operate at high temperatures (optimal at 85°C) makes it suitable for processes requiring elevated temperatures [], potentially leading to efficient and cost-effective starch conversion processes for dextrin production.
Q3: What makes 6-O-alpha-Maltosyl-beta-cyclodextrin a promising candidate for drug delivery compared to its non-branched counterpart?
A: Research suggests that 6-O-alpha-Maltosyl-beta-cyclodextrin exhibits certain properties that make it potentially advantageous for drug delivery applications compared to non-branched beta-cyclodextrin. Notably, its solubility in water and methanol-water solutions is significantly higher []. This enhanced solubility is crucial for drug delivery systems, as it allows for greater drug loading and potentially improves bioavailability. Additionally, 6-O-alpha-Maltosyl-beta-cyclodextrin demonstrates significantly lower hemolytic activity towards human erythrocytes and negligible cytotoxicity in Caco-2 cells at concentrations up to 200 μM []. This improved safety profile compared to its non-branched counterpart makes it a more attractive candidate for developing drug delivery systems with reduced toxicity concerns.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
